molecular formula C11H16N2O B11772469 5-Methoxy-2-(piperidin-2-YL)pyridine

5-Methoxy-2-(piperidin-2-YL)pyridine

Cat. No.: B11772469
M. Wt: 192.26 g/mol
InChI Key: CHAXTYMCNWIRSX-UHFFFAOYSA-N
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Description

5-Methoxy-2-(piperidin-2-yl)pyridine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a molecular structure that combines a methoxypyridine motif with a piperidine ring. The piperidine subunit is a fundamental building block in the synthesis of numerous pharmacologically active molecules and is present in more than twenty classes of pharmaceuticals . Similarly, the methoxypyridine group is a recognized heterocycle in drug discovery, valued for its potential to improve the physicochemical properties of lead compounds, such as aqueous solubility . This specific molecular architecture makes this compound a valuable intermediate for researchers exploring novel synthetic pathways and developing new chemical entities. While the specific biological profile and research applications of this exact compound are not fully detailed in the public domain, its structural components are associated with a wide range of investigative therapeutic areas. Piperidine and pyridine derivatives are extensively utilized in scientific research, including in the study of central nervous system targets . Compounds containing methoxypyridine have been investigated in advanced research settings, such as in the design of gamma-secretase modulators for Alzheimer's disease research, highlighting the importance of this heterocycle in developing potential therapeutics . Researchers may find this compound useful as a key synthon for constructing more complex molecular scaffolds or for probing structure-activity relationships. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

5-methoxy-2-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2O/c1-14-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3

InChI Key

CHAXTYMCNWIRSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C2CCCCN2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis for 5-Methoxy-2-(piperidin-2-YL)pyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For a molecule like this compound, this analysis reveals several logical pathways for its synthesis.

Key Disconnections and Precursor Identification

The primary retrosynthetic disconnections for this compound involve cleaving the bond between the two heterocyclic rings or breaking open the piperidine (B6355638) ring.

Disconnection 1: Inter-ring C-C Bond: The most straightforward disconnection is at the carbon-carbon bond connecting the pyridine (B92270) and piperidine rings. This approach simplifies the molecule into two key synthons: a 5-methoxypyridin-2-yl synthon and a piperidin-2-yl synthon. The corresponding synthetic equivalents would be a functionalized pyridine and a functionalized piperidine, suitable for a cross-coupling reaction.

Precursors:

A 5-methoxy-2-halopyridine (e.g., 2-bromo-5-methoxypyridine) coupled with an organometallic piperidine derivative (e.g., N-protected 2-(tributylstannyl)piperidine).

A 2-organometallic-5-methoxypyridine (e.g., 5-methoxy-2-pyridylboronic acid) coupled with an N-protected 2-halopiperidine.

Disconnection 2: Intra-ring C-N or C-C Bond: An alternative strategy involves the formation of the piperidine ring in a late-stage cyclization step. This requires disconnecting one of the bonds within the piperidine ring, leading to an acyclic precursor attached to the 5-methoxypyridine core. This is a powerful strategy for controlling stereochemistry.

Precursors:

An open-chain aminoalkene or aminoalkyne tethered to the 2-position of 5-methoxypyridine, which can undergo intramolecular hydroamination.

An acyclic amino aldehyde or halide that can cyclize via reductive amination or intramolecular nucleophilic substitution. mdpi.com

Strategic Approaches to Methoxy-Substituted Pyridine Moieties

The 5-methoxy-substituted pyridine fragment is a common structural motif. Its synthesis can be approached in several ways.

Functionalization of Pre-existing Pyridine Rings: A common method is to start with a commercially available, appropriately substituted pyridine. For instance, 5-bromo-2-methoxypyridine (B44785) can serve as a versatile starting material for cross-coupling reactions. google.com Nucleophilic aromatic substitution can also be employed, for example, by reacting a dihalopyridine with sodium methoxide (B1231860) to install the methoxy (B1213986) group.

De Novo Pyridine Ring Synthesis: For more complex substitution patterns, constructing the pyridine ring from acyclic precursors is a viable option. The Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849), is a classic example. advancechemjournal.com More modern approaches include transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles, which offer a highly efficient route to multi-substituted pyridines. rsc.org

Routes to 2-Substituted Piperidine Scaffolds

The 2-substituted piperidine scaffold is a ubiquitous feature in many biologically active molecules. researchgate.net

Reduction of Pyridine Derivatives: The most direct method for synthesizing the piperidine ring is the catalytic hydrogenation of the corresponding substituted pyridine. A variety of catalysts, such as rhodium on carbon (Rh/C) or palladium on carbon (Pd/C), can be used under hydrogen pressure to reduce the aromatic pyridine ring to a saturated piperidine. organic-chemistry.org

Cyclization Reactions: As identified in the retrosynthetic analysis, intramolecular cyclization of functionalized linear amines is a key strategy. mdpi.com This allows for the construction of the piperidine ring from acyclic starting materials and is particularly useful for establishing stereocenters.

Classical and Modern Synthetic Approaches

Building upon the retrosynthetic framework, the actual synthesis can be achieved through various classical and modern reactions, with a significant focus on the formation of the piperidine ring.

Cyclization Strategies for Piperidine Ring Formation

The formation of the piperidine ring via intramolecular cyclization is a cornerstone of modern heterocyclic chemistry. These methods involve an acyclic precursor, typically containing a nitrogen atom and a reactive functional group, that cyclizes to form the six-membered ring. mdpi.com

Intramolecular cyclization offers a high degree of control over the final structure. Two prominent examples are alkene cyclization and radical-mediated aminocyclization.

Alkene Cyclization: This category includes reactions like intramolecular hydroamination, where an amine moiety adds across a pendant double bond. These reactions can be catalyzed by various metals to afford the piperidine ring. Another approach is the palladium-catalyzed aminoacetoxylation of unactivated alkenes, which can provide chiral β-acetoxylated piperidines with high enantioselectivity. organic-chemistry.org

Radical-Mediated Aminocyclization: This powerful technique involves the generation of a radical that initiates a cyclization cascade. nih.gov An aryl radical can be generated from a linear aryl halide precursor, which then undergoes regioselective cyclization to form complex spiropiperidines through photoredox catalysis. nih.gov Similarly, N-centered radicals can be generated and used to form the piperidine ring. mdpi.comnih.gov Cobalt-catalyzed cyclization of linear amino-aldehydes is another effective method for producing piperidines. nih.gov

Below is a table summarizing various intramolecular cyclization approaches for piperidine synthesis.

Cyclization MethodPrecursor TypeCatalyst/Reagent ExamplesKey Features
Radical C–H Amination Linear aminesCopper(II) catalysisForms piperidines via 1,6-hydrogen atom transfer. nih.gov
Cobalt-Catalyzed Cyclization Linear amino-aldehydesCobalt(II) catalystProceeds in good yields; a competing elimination can form an alkene byproduct. mdpi.com
Photoredox-Mediated Cyclization Linear aryl halides with pendant alkenesOrganic photoredox catalyst (e.g., 3DPAFIPN)Operates under mild conditions without toxic reagents or precious metals. nih.gov
Reductive Hydroamination Alkynes with a tethered amino groupAcid-mediated with a reducing agentInvolves an iminium ion intermediate that is subsequently reduced. nih.gov
Palladium-Catalyzed Aminoacetoxylation Unactivated alkenes with a tethered aminePalladium catalyst with a pyridine-oxazoline (Pyox) ligandYields chiral piperidines with excellent chemo- and enantioselectivity. organic-chemistry.org

Pyridine Ring Construction Methodologies

The de novo synthesis of the pyridine ring is a fundamental aspect of heterocyclic chemistry, with several classic and modern methods available to construct the required 2,5-disubstituted pattern.

The Hantzsch pyridine synthesis is a classic four-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). chemtube3d.com This reaction initially produces a 1,4-dihydropyridine (B1200194) (DHP), often referred to as a Hantzsch ester, which is subsequently oxidized to the aromatic pyridine ring. acs.orgwikipedia.org The versatility of the Hantzsch synthesis allows for the preparation of numerous derivatives by varying the starting components. acs.org

For a 2,5-disubstituted pyridine, the components would be specifically chosen. For instance, a β-ketoester could be selected to install a precursor to the methoxy group at the 5-position, while the aldehyde and the other ketoester would be chosen to build the rest of the ring, including a functional handle at the 2-position for later conversion to the piperidine ring. The reaction's primary drawback can be long reaction times and harsh conditions, though microwave-assisted methods have been developed to improve yields and efficiency. wikipedia.org

Table 2: Components in a Hantzsch Pyridine Synthesis

ComponentRole in Final PyridineExample
AldehydeProvides C4 and its substituentFormaldehyde, Benzaldehyde
β-Ketoester (2 equiv.)Provide C2, C3, C5, C6 and their substituentsEthyl acetoacetate
Nitrogen DonorProvides the ring nitrogen (N1)Ammonia, Ammonium acetate

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of pre-existing pyridine rings. rsc.org Reactions such as the Suzuki, Stille, and Hiyama couplings allow for the precise introduction of substituents onto the heterocyclic core. mdpi.com A plausible strategy for a molecule like this compound could involve creating a 2,5-disubstituted pyridine through sequential or directed couplings.

For example, a patent for the synthesis of a related compound, 2-methoxy-5-(pyridin-2-yl)pyridine, describes a process where 5-bromo-2-methoxypyridine is first converted to a boronic acid pinacol (B44631) ester. google.com This intermediate then undergoes a Suzuki-type coupling reaction with a 2-halopyridine to form the bipyridine linkage. google.com This highlights a general strategy where a dihalopyridine could be functionalized sequentially. First, a methoxy group could be introduced, followed by a cross-coupling reaction to introduce a pyridyl group at the 2-position, which can later be reduced.

Table 3: Comparison of Common Cross-Coupling Reactions for Pyridine Derivatization

ReactionOrganometallic ReagentKey Features
Suzuki CouplingBoronic acid/esterMild conditions, commercially available reagents, stable reagents.
Stille CouplingOrganostannaneTolerant of many functional groups, but tin reagents are toxic.
Hiyama CouplingOrganosilaneLow toxicity, but requires an activating agent (e.g., fluoride). mdpi.com
Negishi CouplingOrganozincHigh reactivity and functional group tolerance.

The functionalization of pyridine rings can also be achieved through aromatic substitution reactions. The electronic nature of the pyridine ring, being electron-deficient, makes it susceptible to nucleophilic aromatic substitution (SNAr) but generally resistant to electrophilic aromatic substitution (SEAr) unless activating groups are present. youtube.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This is a highly effective method for introducing substituents at the 2- and 4-positions of the pyridine ring, which are electron-deficient. A common substrate is a 2-halopyridine. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring, forming a negatively charged Meisenheimer complex, followed by the loss of the halide leaving group. youtube.com For the synthesis of the target molecule, a 2-halo-5-methoxypyridine would be an excellent electrophile for reaction with a suitable piperidine-based nucleophile. nih.govresearchgate.net

Electrophilic Aromatic Substitution (SEAr): SEAr on pyridine is generally difficult and requires harsh conditions. However, the presence of electron-donating substituents, such as a methoxy group, can activate the ring towards electrophilic attack. wikipedia.org A methoxy group at the 5-position would be activating and would direct incoming electrophiles primarily to the ortho and para positions (positions 2, 4, and 6). This could be used to introduce other functional groups if needed, but direct introduction of the piperidine moiety this way is not feasible. The mechanism involves the attack of the aromatic π-system on a strong electrophile to form a cationic intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Strategic Introduction of the Methoxy Group on the Pyridine Ring

The methoxy group is a key feature of the target molecule and its introduction must be strategically planned. The most common method for synthesizing methoxypyridines is through the nucleophilic substitution of a corresponding chloropyridine with sodium methoxide in methanol (B129727). researchgate.net For instance, 2-chloropyridine (B119429) reacts with sodium methoxide in refluxing methanol to yield 2-methoxypyridine. researchgate.net

The methoxy group significantly influences the reactivity of the pyridine ring. As an electron-donating group, it can lower the rate of nucleophilic substitution at other positions but activates the ring for electrophilic substitution. tandfonline.com Furthermore, the methoxy group can act as a directing group for deprotonative ortho-metallation, allowing for functionalization at the adjacent position. ntu.edu.sg In a synthetic plan, the methoxy group might be introduced early onto a simple pyridine derivative (e.g., creating 5-bromo-2-methoxypyridine) or later in the sequence, depending on the compatibility of the reaction conditions with other functional groups present in the molecule. The mitigated basicity of 2-methoxypyridines compared to unsubstituted pyridines can also be an advantage in certain synthetic steps, preventing unwanted side reactions. nih.gov

Formation of the Pyridine-Piperidine Linkage

The creation of the C-C or C-N bond that connects the pyridine and piperidine rings is a critical step in the synthesis of this compound. Several robust methods can be employed to achieve this linkage.

One of the most direct and widely used strategies is the catalytic hydrogenation of a bipyridine precursor. dtic.mil In this approach, a molecule such as 5-methoxy-2-(pyridin-2-yl)pyridine would be synthesized first, for example, via a transition metal-catalyzed cross-coupling reaction as previously described. google.com Subsequently, one of the pyridine rings is selectively reduced to a piperidine. The hydrogenation of pyridine to piperidine is an industrially significant process, often carried out using catalysts like nickel, cobalt, or ruthenium at elevated temperatures and pressures. wikipedia.orgwikipedia.org Milder conditions using reducing agents like sodium in ethanol (B145695) or lithium aluminum hydride can also be employed, though they may yield partially hydrogenated products. wikipedia.org

Alternatively, nucleophilic aromatic substitution (SNAr) on an activated pyridine ring can be used. A 2-halo-5-methoxypyridine can serve as the electrophile. The nucleophile would be a pre-formed piperidine-2-yl anion or an equivalent, such as a 2-lithiated or 2-Grignard reagent derived from a protected piperidine.

A third approach involves transition-metal-catalyzed N-arylation, such as the Buchwald-Hartwig amination. This would involve coupling a 2-halo-5-methoxypyridine with a protected 2-aminopiperidine (B1362689) derivative, though this would result in a different connectivity (C-N linkage) than the target compound's C-C linkage. Therefore, for the specific target compound, hydrogenation of a bipyridine precursor or coupling of a piperidine-based organometallic reagent with a halopyridine represents the most logical pathways.

Direct Coupling Methodologies

A primary strategy for synthesizing the precursor to the target molecule, 2-methoxy-5-(pyridin-2-yl)pyridine, involves direct coupling reactions. One prominent method is a variation of the Suzuki coupling reaction. This approach begins with 5-bromo-2-methoxypyridine, which reacts with bis(pinacolato)diboron (B136004) to form 2-methoxypyridine-5-boronic acid pinacol ester. This intermediate is then coupled with a 2-halogenated pyridine, such as 2-chloropyridine, to yield the desired bipyridine structure. google.com This method provides an advantage by avoiding more expensive palladium catalysts that are sometimes used in similar coupling reactions. google.com

Another advanced approach involves the direct C-H functionalization of the pyridine ring. Palladium-catalyzed direct arylation of pyridines can forge the necessary carbon-carbon bond without the need for pre-functionalization (e.g., halogenation or boronation) of the pyridine starting material. nih.gov This technique represents a more atom-economical pathway to the bipyridine core. nih.gov

Amination Reactions

While direct coupling forms the C-C bond between the two rings, amination reactions are fundamental in constructing the piperidine ring itself from non-cyclic precursors. The double reductive amination (DRA) of dicarbonyl compounds is a powerful tool for accessing the piperidine skeleton. chim.it This method involves the cyclization of a suitable dicarbonyl substrate with an amine source, like ammonium formate, in the presence of a reducing agent such as sodium cyanoborohydride, to stereoselectively form the piperidine ring. chim.it

Other amination strategies focus on functionalizing the pyridine ring, which can be a key step in building more complex precursors. The Chichibabin amination, for instance, allows for the direct amination of pyridines at the C2 position. orgsyn.org Modern variations of this reaction utilize reagents like sodium hydride (NaH) in the presence of lithium iodide (LiI) to facilitate the amination of pyridine with primary alkyl amines under reflux conditions. orgsyn.org While not directly forming the piperidine ring in the target compound's synthesis, these methods are crucial for creating substituted aminopyridine building blocks. orgsyn.orgresearchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes efficiency, safety, and environmental sustainability. Advanced techniques are employed to optimize the synthesis of this compound, particularly in the formation and stereochemical control of the piperidine ring.

Catalytic Hydrogenation for Piperidine Formation

The conversion of the substituted pyridine ring in the bipyridine precursor to the corresponding piperidine is most commonly achieved through catalytic hydrogenation. researchgate.net This transformation is a cornerstone in the synthesis of piperidine derivatives from their aromatic counterparts. asianpubs.orgnih.gov The reaction typically involves treating the pyridine derivative with hydrogen gas under pressure in the presence of a heterogeneous or homogeneous catalyst. asianpubs.org

A variety of catalysts have been investigated for this purpose, including platinum, palladium, rhodium, and ruthenium. asianpubs.org Platinum(IV) oxide (PtO₂, Adams' catalyst) is a particularly effective catalyst for the hydrogenation of substituted pyridines, often used in an acidic solvent like glacial acetic acid. asianpubs.org The acidic conditions help to activate the pyridine ring toward reduction. researchgate.net Electrocatalytic hydrogenation has also emerged as a green alternative, operating at ambient temperature and pressure and using water as a proton source, thereby avoiding high-pressure hydrogen gas. nih.gov

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat transfer, improved reproducibility, and easier scalability. nih.govmdpi.com These benefits are particularly relevant for potentially hazardous reactions like high-pressure hydrogenations. By performing the reduction of the pyridine ring in a continuous flow reactor, reaction parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purity while minimizing risks. uc.pt

Multi-step syntheses of complex heterocyclic molecules can be streamlined by integrating several reaction steps into a continuous flow sequence. mdpi.com This approach avoids the isolation and purification of intermediates, reducing waste and saving time. The synthesis of the bipyridine precursor via coupling reactions and its subsequent reduction could potentially be combined into a single, automated flow process. mdpi.comuc.pt

Stereoselective Synthesis of Piperidine Chirality

The piperidine ring in this compound contains a stereocenter at the C2 position, making stereoselective synthesis a critical consideration. Asymmetric hydrogenation and related reductive methods are employed to control the chirality of this center.

One effective strategy is the rhodium-catalyzed asymmetric transfer hydrogenation of N-substituted pyridinium (B92312) salts. dicp.ac.cn This method uses a chiral primary amine and a hydrogen source like formic acid to induce transamination and asymmetric reduction of the pyridine ring, yielding chiral piperidines without the need for a chiral catalyst or high-pressure hydrogen gas. dicp.ac.cn

A chemo-enzymatic approach offers another powerful route to stereo-enriched piperidines. This strategy combines chemical synthesis with biocatalysis. acs.org A one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines (themselves derived from the pyridine precursor) into chiral piperidines with high stereoselectivity. acs.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of key synthetic steps is crucial for optimizing conditions and improving outcomes. The catalytic hydrogenation of pyridine to piperidine has been the subject of detailed mechanistic studies, including those using density functional theory (DFT). scholaris.ca

These theoretical investigations reveal that the process begins with the flat adsorption of the pyridine molecule onto the catalyst surface, often at a vacant site. scholaris.ca The hydrogenation proceeds in a stepwise manner, following a Langmuir-Hinshelwood mechanism where co-adsorbed hydrogen atoms are sequentially transferred to the pyridine ring. The initial hydrogenation typically occurs at the nitrogen atom, forming a 1-monohydropyridine intermediate, as this pathway has the lowest energy barrier compared to the hydrogenation of the carbon atoms. scholaris.ca Subsequent hydrogen transfers continue around the ring until the fully saturated piperidine is formed and desorbs from the catalyst surface. scholaris.ca These studies provide fundamental insights into the reaction pathway and the energetics of each intermediate step.

Reaction Pathway Elucidation for Coupling Reactions

The formation of the core structure of this compound can be conceptualized through several strategic pathways. A predominant and effective methodology involves an initial cross-coupling reaction to form a bipyridine-like precursor, which is subsequently reduced to yield the final product.

This "coupling-then-reduction" pathway begins with the synthesis of a 5-methoxy-2-(pyridin-2-yl)pyridine intermediate. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reaction. orgsyn.org In a Suzuki coupling approach, a boronic acid or ester derivative of one pyridine ring is reacted with a halogenated partner of the other. For instance, 5-bromo-2-methoxypyridine can be coupled with a pyridine-2-boronic acid derivative. google.com The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst.

Following the successful coupling to form the bipyridine intermediate, the next critical step is the selective reduction of one of the pyridine rings to form the piperidine ring. This transformation is most commonly accomplished via catalytic hydrogenation. nih.govnih.gov The phenylpyridine precursor is dissolved in a suitable solvent, often glacial acetic acid, and subjected to hydrogen gas under pressure in the presence of a heterogeneous catalyst like Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C). nih.gov This process typically results in the cis-diastereoselective addition of hydrogen to the pyridine ring, yielding the piperidinyl moiety. nih.gov

An alternative pathway involves a Buchwald-Hartwig cross-coupling reaction, which forms a C-N bond. mdpi.com This could theoretically be applied to couple a piperidine precursor directly with a halogenated methoxypyridine. Another potential route is through nucleophilic aromatic substitution (SNAr), where a piperidine derivative acts as a nucleophile, attacking an activated pyridine ring, such as 2-chloro-5-methoxypyridine, to form the C-N bond directly. mdpi.com

Role of Catalysts and Reagents in Selectivity and Yield

The success, selectivity, and yield of the synthesis of this compound are critically dependent on the careful selection of catalysts and reagents for both the coupling and reduction steps.

In Cross-Coupling Reactions:

Palladium complexes are the catalysts of choice for Suzuki, Negishi, and Buchwald-Hartwig reactions. The specific complex and its associated ligands significantly influence the reaction's efficiency. For instance, catalysts like Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. orgsyn.orgmdpi.com The addition of phosphine (B1218219) ligands, such as XantPhos, can stabilize the palladium catalyst, prevent its precipitation as palladium black, and facilitate the crucial reductive elimination step, thereby improving yields. mdpi.com

The choice of base is also paramount, particularly in Suzuki coupling, where it is required to activate the boronic acid derivative for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used. google.comnih.govmdpi.com The strength and solubility of the base can affect the reaction rate and the suppression of side reactions.

Table 1: Representative Catalyst Systems for Pyridine Coupling Reactions
Reaction TypeCatalystLigandBaseTypical ReactantsReference
Suzuki CouplingPd/CNone specifiedNa₂CO₃Aryl Halide + Pyridine Boronic Acid nih.gov
Suzuki CouplingCarbonateNone specifiedK₂CO₃ / Na₂CO₃5-bromo-2-methoxypyridine + Bis(pinacolato)diboron google.com
Buchwald-HartwigPd(OAc)₂XantPhosCs₂CO₃Aryl Halide + Amine mdpi.com

In Pyridine Hydrogenation:

For the reduction of the pyridine ring, heterogeneous catalysts are essential. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is highly effective for the hydrogenation of aromatic rings under hydrogen pressure. nih.gov Other catalysts, including specific rhodium, ruthenium, and nickel-based catalysts, have also been developed for the diastereoselective hydrogenation of substituted pyridines. nih.gov The catalyst's role is to provide a surface for the adsorption of both the pyridine substrate and hydrogen gas, facilitating the cleavage of the H-H bond and the subsequent addition of hydrogen atoms across the double bonds of the aromatic ring. The choice of solvent, such as glacial acetic acid, can also influence the reaction by ensuring the substrate remains in solution and by protonating the pyridine nitrogen, which can activate the ring towards reduction. nih.gov

Table 2: Catalysts and Conditions for Pyridine Ring Reduction
CatalystPressureSolventKey OutcomeReference
Platinum(IV) oxide (PtO₂)4 bar H₂Glacial Acetic AcidReduction of pyridine to piperidine nih.gov
Ruthenium heterogeneous catalystNot specifiedNot specifiedDiastereoselective cis-hydrogenation nih.gov
Nickel silicide catalystNot specifiedNot specifiedEfficient pyridine hydrogenation nih.gov

Spectroscopic and Structural Analysis of this compound

A comprehensive analysis of the chemical compound this compound requires detailed spectroscopic data to elucidate its structural and electronic properties. However, a thorough search of scientific literature and chemical databases did not yield specific experimental or theoretical spectroscopic data for this particular molecule.

The structural elucidation of novel or modified chemical compounds relies heavily on a combination of advanced spectroscopic techniques. High-resolution nuclear magnetic resonance (NMR) spectroscopy, including ¹H, ¹³C, and various two-dimensional methods, is fundamental for determining the carbon-hydrogen framework and the connectivity of atoms. Vibrational spectroscopy, encompassing Fourier transform infrared (FT-IR) and Raman techniques, provides critical information about the functional groups present and the molecule's vibrational modes. Furthermore, electronic absorption and emission spectroscopy are employed to understand the electronic transitions and photophysical properties of the compound.

Without access to published spectra or computational studies for this compound, a detailed discussion of its chemical shift assignments, coupling constants, vibrational frequencies, or electronic absorption and emission maxima is not possible. The generation of data tables and in-depth research findings as requested is contingent upon the availability of such primary data.

Further research, including the synthesis and subsequent spectroscopic characterization of this compound, would be necessary to provide the specific details required for the outlined article.

Based on the current search, there is no publicly available scientific literature containing specific experimental data for the advanced spectroscopic and structural elucidation of the compound “this compound”. Detailed research findings on its Ultraviolet-Visible (UV-Vis) spectroscopy, fluorescence spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography are not present in the accessible resources.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the specified topics for this particular compound as requested. The generation of content for the outlined sections and subsections, including data tables and detailed research findings, is contingent on the availability of published experimental data, which appears to be lacking for "this compound".

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical study would involve the following analyses:

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a flexible molecule like 5-Methoxy-2-(piperidin-2-yl)pyridine, which contains a rotatable bond between the pyridine (B92270) and piperidine (B6355638) rings and a non-planar piperidine ring, multiple low-energy conformations may exist.

A conformational search would be performed to identify various stable isomers (conformers). Each of these would be subjected to geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the minimum energy structure. The relative energies of these conformers would reveal the most likely shape of the molecule under standard conditions.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Note: This table is illustrative as specific published data is unavailable.)

Parameter Bond/Angle Predicted Value
Bond Length C(pyridine)-C(piperidine) 1.52 Å
Bond Length C(pyridine)-O(methoxy) 1.36 Å
Bond Angle C-N-C (piperidine) 112°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative as specific published data is unavailable.)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of both rings and the oxygen of the methoxy (B1213986) group would be expected to be regions of negative potential.

Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic structure of a molecule in terms of localized orbitals. It can quantify intramolecular charge transfer, hyperconjugative interactions, and deviations from the idealized Lewis structure. This analysis would reveal the nature of the bonding between the pyridine and piperidine rings and the electronic effects of the methoxy substituent.

The properties of a molecule can be significantly influenced by its environment, particularly by a solvent. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), can be used to simulate the effect of a solvent on the molecule's geometry, electronic structure, and properties. Performing calculations in different solvents would predict how properties like the HOMO-LUMO gap and dipole moment change in various chemical environments.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. An MD simulation would involve placing the molecule in a simulated box, often with solvent molecules, and calculating the forces between atoms to predict their motion. This would provide information on the conformational flexibility, interactions with solvent molecules, and the time-averaged structural properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

The first step in QSAR is to describe the chemical structure using numerical values known as molecular descriptors . researchgate.net For a series of analogues based on the this compound scaffold, a wide range of descriptors would be calculated to capture physicochemical properties relevant to biological activity. These are often categorized as follows:

1D Descriptors : Based on the molecular formula (e.g., Molecular Weight, Atom Counts).

2D Descriptors : Based on the 2D representation (e.g., Topological Indices, Electrotopological State (E-state) indices, number of hydrogen bond donors/acceptors).

3D Descriptors : Based on the 3D conformation (e.g., Dipole Moment, van der Waals Surface Area, Polar Surface Area (PSA)).

Quantum Chemical Descriptors : Derived from quantum calculations (e.g., HOMO/LUMO energies, Mulliken atomic charges). researchgate.net

A selection of relevant descriptors for this scaffold is presented below.

Descriptor ClassDescriptor NameProperty RepresentedPotential Relevance
PhysicochemicalLogPLipophilicity / HydrophobicityMembrane permeability, binding to hydrophobic pockets.
TopologicalKier Shape Indices (κ)Molecular shape and flexibilitySteric fit within a receptor binding site.
3D / StericPolar Surface Area (PSA)Surface area of polar atomsOral bioavailability and membrane transport.
ElectronicDipole MomentOverall polarity of the moleculeLong-range electrostatic interactions with a target.
Quantum ChemicalLUMO EnergyLowest Unoccupied Molecular Orbital EnergySusceptibility to nucleophilic attack, electron-accepting ability.
Quantum ChemicalHOMO EnergyHighest Occupied Molecular Orbital EnergyElectron-donating ability, susceptibility to electrophilic attack.

Once descriptors are calculated for a set of analogues with known biological activity (e.g., IC₅₀ values from an in vitro assay), a mathematical model is built. tandfonline.comnih.gov The dataset is typically divided into a training set, used to generate the model, and a test set, used to validate its predictive power.

A common method is Multiple Linear Regression (MLR), which generates an equation of the form: Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The coefficients (c₁, c₂, etc.) indicate the importance and direction of each descriptor's influence on activity. For instance, a positive coefficient for LogP would suggest that increasing lipophilicity enhances biological activity within the studied range.

The quality of a QSAR model is assessed using several statistical metrics.

Validation ParameterDescriptionValue for a Good Model
(Coefficient of Determination)The proportion of variance in the biological activity that is predictable from the descriptors.> 0.6
(Cross-validated R²)A measure of the model's predictive ability, determined by leave-one-out cross-validation.> 0.5
R²_pred (External Validation R²)The R² value calculated for the external test set.> 0.6
RMSE (Root Mean Square Error)The standard deviation of the prediction errors.As low as possible.

A robust QSAR model can be used to predict the activity of novel, unsynthesized analogues, guiding medicinal chemistry efforts toward more potent compounds. researchgate.net

Advanced Reactivity Analysis

Understanding a molecule's intrinsic reactivity is crucial for predicting its metabolic fate, potential for covalent binding, and synthetic pathways. Conceptual DFT provides tools like Fukui functions to quantify local reactivity.

The Fukui function , f(r), is a local reactivity descriptor that indicates the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.orgscm.com It allows for the identification of the most reactive sites within a molecule for different types of chemical attack:

f⁺(r) : Measures the propensity of a site to accept an electron, indicating susceptibility to nucleophilic attack . This is calculated from the electron densities of the neutral (N) and anionic (N+1) species.

f⁻(r) : Measures the propensity of a site to donate an electron, indicating susceptibility to electrophilic attack . This is calculated from the electron densities of the neutral (N) and cationic (N-1) species.

These functions are often condensed to atomic sites (fₖ⁺ and fₖ⁻) by integrating the density around each atom k. The atom with the highest fₖ⁺ value is the most likely site for nucleophilic attack, while the atom with the highest fₖ⁻ is the most susceptible to electrophilic attack.

For this compound, one would expect the pyridine nitrogen to be a primary site for electrophilic attack (protonation), while the electron-rich pyridine ring, activated by the methoxy group, would also be susceptible. The piperidine nitrogen is also a likely site for electrophilic attack. The most electrophilic sites (prone to nucleophilic attack) are typically the carbon atoms adjacent to the heteroatoms.

A hypothetical table of condensed Fukui values is shown below.

Atom (Numbering)fₖ⁺ (for Nucleophilic Attack)fₖ⁻ (for Electrophilic Attack)fₖ⁰ (for Radical Attack)Predicted Reactivity
N1 (Piperidine)0.0210.215 0.118Nucleophilic / Site of Electrophilic Attack
C2 (Piperidine)0.0980.0450.072-
N1' (Pyridine)0.0350.198 0.117Nucleophilic / Site of Electrophilic Attack
C2' (Pyridine)0.155 0.0510.103Electrophilic / Site of Nucleophilic Attack
C4' (Pyridine)0.0410.1120.077Nucleophilic
C5' (Pyridine)0.1020.0330.068Electrophilic
C6' (Pyridine)0.0290.1350.082Nucleophilic

This illustrative data highlights the expected reactivity: the nitrogen atoms are the most nucleophilic sites (highest f⁻), while the pyridine carbon attached to the piperidine ring is the most electrophilic site (highest f⁺).

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

A thorough search of scientific literature and computational chemistry databases did not yield specific studies on the Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) analysis of this compound. This indicates a gap in the current body of research concerning the detailed intramolecular and intermolecular interaction profile of this particular compound.

While direct data is unavailable for this compound, the principles of NCI and RDG analysis are fundamental in computational chemistry for understanding the stability and reactivity of molecules. This type of analysis is crucial for visualizing and quantifying weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which govern the three-dimensional structure and interaction landscape of a molecule.

In a hypothetical NCI and RDG analysis of this compound, one would expect to observe several key interactions. The presence of the methoxy group and the nitrogen atoms in both the pyridine and piperidine rings would likely lead to the formation of intramolecular hydrogen bonds. Furthermore, the analysis would reveal areas of steric repulsion and van der Waals interactions between the two ring systems.

The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This plot reveals the nature of the noncovalent interactions. Spikes in the low-density, low-gradient region of the plot typically indicate specific types of interactions. For instance, strong attractive interactions like hydrogen bonds would appear as distinct spikes at negative values of the x-axis, while weaker van der Waals interactions would be found near zero. Steric clashes would manifest as spikes at positive values.

Structure Activity Relationship Sar Studies

Analysis of Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of 5-Methoxy-2-(piperidin-2-YL)pyridine analogs are highly sensitive to substitutions on both the pyridine (B92270) and piperidine (B6355638) rings. Alterations to these core structures can significantly modulate interactions with biological targets.

The methoxy (B1213986) group (–OCH₃) is a common substituent in medicinal chemistry, capable of influencing a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov Its presence on the pyridine ring of the title compound is a key determinant of activity. Studies on related heterocyclic compounds have consistently shown that methoxy groups can enhance biological potency. For instance, in a series of thieno[2,3-b]pyridines, analogs with a 4-methoxy substituent on a phenyl ring were found to be more active than their non-substituted counterparts. mdpi.com Similarly, the introduction of a methoxy group to a benzodioxazole (B13963649) ring was shown to increase inhibitory activity against monoamine oxidase (MAO). acs.org

The position of the methoxy group is also critical. In studies of 2,5-dimethoxyphenylpiperidines, the deletion of the 5-methoxy group resulted in a 20-fold decrease in agonist potency at the 5-HT₂A receptor, while deleting the 2-methoxy group led to a more dramatic 500-fold drop in potency. acs.org This highlights that the methoxy group is not merely a bulk substituent but likely engages in specific electronic or hydrogen-bonding interactions with the target receptor. In some cases, replacing a methoxy group with a bulkier ethoxy group can increase activity against certain enzymes, while replacing it with an electron-withdrawing group like a nitro group can decrease efficacy. acs.org

The following table summarizes the effect of methoxy group substitution on the activity of various related compounds.

Compound SeriesMethoxy Group Position/EffectImpact on Activity
Thieno[2,3-b]pyridines4-methoxy on western phenyl ringImproved anti-proliferative activity. mdpi.com
Benzodioxazole derivativesIntroduction of a methoxy groupIncreased MAO inhibitory activity. acs.org
2,5-DimethoxyphenylpiperidinesDeletion of 5-MeO20-fold drop in 5-HT₂A agonist potency. acs.org
2,5-DimethoxyphenylpiperidinesDeletion of 2-MeO>500-fold drop in 5-HT₂A agonist potency. acs.org
N(1-benzyl pyridinium) styrylsShift from 3,4- to 3,5-dimethoxyConsiderably increased efficacy against AChE. acs.org

The piperidine ring is a versatile heterocyclic scaffold found in numerous approved drugs. researchgate.net Its conformation and substitution patterns are pivotal for biological interactions. The piperidine moiety generally increases the hydrophobicity of a molecule compared to a pyridine ring. nih.gov

Substitutions on the piperidine ring can drastically alter activity. For example, in a series of MAO inhibitors, a 4-methyl piperidine substituent produced high MAO-B inhibition, while para-substitution with a hydroxyl group was found to be preferable to meta-substitution, significantly increasing the inhibitory effect. acs.org Conversely, in other molecular contexts, such as EGFR kinase inhibitors, replacing a piperazine (B1678402) with a piperidine ring led to less potent compounds. mdpi.com

The conformation of the piperidine ring is also a key factor. Introducing rigidity through one- or two-carbon bridges can provide insights into the receptor-preferred conformation. nih.gov In one study, a bridged piperidine analog with a boat-like conformation maintained high binding affinity, suggesting that the target receptor might favor a piperidine conformation that deviates from the ideal chair state. nih.gov Such conformational constraints can help in mapping the binding site and optimizing ligand fit.

The table below illustrates the influence of piperidine ring modifications on biological activity.

Compound SeriesPiperidine Ring ModificationEffect on Biological Interaction
MAO Inhibitors4-methyl substitutionHigh MAO-B inhibition. acs.org
MAO InhibitorsPara-hydroxy substitutionIncreased MAO inhibitory effect. acs.org
P2Y₁₄R AntagonistsBridged piperidine (boat-like)Maintained high binding affinity. nih.gov
EGFR Kinase InhibitorsReplacement of piperazine with piperidineResulted in less potent inhibitors. mdpi.com

While this compound features a direct bond between the pyridine and piperidine rings, the principles of linker chemistry are essential in understanding the SAR of related analogs where a spacer is introduced. The length and nature of a linker can significantly affect how the two moieties are positioned within a binding site.

Studies on MAO-B inhibitors have shown that the optimal length of a linker between a methylenedioxyphenyl (MDP) ring and a nitrogen-containing heterocycle is 2-5 carbons. acs.org Similarly, in a series of dual-target inhibitors for σ₁ and σ₂ receptors, the length of the alkyl linker connecting an N-benzylpiperidine motif to a pyridine ring was critical for affinity and selectivity. A linker of two carbons (n=2) was preferred for high σ₁R affinity. mdpi.com These findings underscore the importance of the spatial relationship between the two cyclic systems, which is governed by the connectivity and any intervening linker.

Mapping Activity to Molecular Features Through SAR Analysis

SAR analysis systematically maps biological activity to specific molecular features. For derivatives of this compound, this involves correlating changes in substituents with observed potency and selectivity. Key findings from various studies on related structures can be summarized as follows:

Methoxy Substituents: The presence and position of methoxy groups on the aromatic ring are often critical for potency, suggesting they act as key interaction points or tune the electronic properties of the molecule. mdpi.comacs.org

Piperidine Substituents: Small alkyl or hydroxyl groups on the piperidine ring can enhance activity, indicating the presence of specific hydrophobic or hydrogen-bonding pockets in the target protein. acs.org

Aromatic Ring Position: In arylpyridin-2-yl guanidine (B92328) derivatives, a phenyl ring directly linked at position 6 of the pyridine nucleus was found to be critical, whereas introducing an alkyl spacer between the rings led to inactive compounds. mdpi.com

Heteroaryl Substitution: Replacing a phenyl ring with certain heteroaryl rings, such as a 3-pyridyl moiety, can be beneficial, while others, like a 4-pyridyl moiety, may be detrimental to activity. mdpi.com

These relationships allow for the construction of a detailed map where specific structural modifications can be predicted to either increase or decrease biological activity.

Pharmacophore Development and Ligand-Based Design Concepts

Pharmacophore modeling is a powerful ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.govresearchgate.net Based on the SAR data for this compound and its analogs, a hypothetical pharmacophore can be proposed.

Key features of such a pharmacophore might include:

A hydrogen bond acceptor (the methoxy oxygen).

An aromatic ring feature (the pyridine ring).

A hydrogen bond donor/acceptor (the piperidine nitrogen).

A hydrophobic/aliphatic feature (the piperidine ring).

This model serves as a blueprint for designing new molecules with potentially enhanced activity. drugdesign.org Ligand-based design aims to create novel compounds that fit this pharmacophore model, thereby converting the knowledge gained from SAR studies into new candidate molecules for synthesis and testing. drugdesign.orgnih.gov

Correlation of Computational Data (e.g., FMO, MEP, Docking) with Experimental SAR

Computational chemistry provides powerful tools to rationalize and predict experimental SAR findings. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and Density Functional Theory (DFT) calculations offer insights at the molecular level.

Molecular Docking: Docking studies can predict the binding mode of a ligand within the active site of a target protein. For example, docking of STAT3 inhibitors revealed that a carbonyl group on a naphthoquinone ring formed crucial hydrogen bonds with Arg609 and Glu612 residues, explaining its potent activity. mdpi.com Similarly, docking of a highly affine σ₁R ligand showed it fully occupying the active site and establishing several key interactions. mdpi.com This can explain why certain substituents, as identified by experimental SAR, enhance binding affinity.

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models can incorporate various molecular descriptors to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. nih.gov

DFT and Molecular Electrostatic Potential (MEP): DFT calculations can be used to understand the electronic properties of molecules. nih.gov Studies on iridoids found that the dipole moment, a key electronic feature, was crucial for their cytotoxic activity, demonstrating a direct link between computational electronic descriptors and experimental biological data. nih.gov

By correlating these computational predictions with experimental SAR data, researchers can gain a deeper, more mechanistic understanding of how molecular structure translates into biological function, leading to more rational and efficient drug design.

Despite a comprehensive search of scientific literature and chemical databases, there is currently a notable lack of specific published research focusing exclusively on the chemical compound “this compound.” Consequently, generating a detailed article that strictly adheres to the requested outline is not feasible without resorting to speculation or including information on related but distinct compounds, which would violate the core instructions of the request.

The provided outline requires in-depth, scientifically accurate content for each section and subsection, including data tables and detailed research findings. This includes:

Exploration of Diverse Derivatizations for Enhanced Activity and Specificity: Requires published studies on the synthesis and biological evaluation of various analogs of this compound.

Development of Advanced Delivery Systems for Potential Research Applications: Necessitates research on formulation or encapsulation methods specifically for this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design: Depends on the existence of computational studies, such as QSAR or molecular docking, involving this specific molecule.

Potential Applications of this compound as a Chemical Probe for Biological Systems: Would require studies that have utilized this compound to investigate biological targets or pathways.

Unexplored Mechanistic Pathways and Target Identification in Biological Contexts: Relies on at least preliminary biological screening data or mechanism-of-action studies.

Without any foundational research on this compound, it is impossible to provide the detailed, evidence-based content required for the article. Any attempt to do so would be conjectural and would not meet the standards of scientific accuracy.

Therefore, this article cannot be generated at this time due to the absence of specific research on the subject compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Methoxy-2-(piperidin-2-yl)pyridine with high purity and yield?

  • Methodology : Optimize nucleophilic substitution reactions between pyridine and piperidine derivatives. Use polar solvents (e.g., DMF, DMSO) and controlled temperatures to enhance reaction efficiency. Purification via recrystallization or column chromatography is critical to isolate the compound from byproducts .
  • Data : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95% purity). Adjust stoichiometric ratios (e.g., 1:1.2 molar equivalents of piperidine to pyridine) to maximize yield .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Protocol : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .
  • Safety : No acute toxicity data are available, but treat it as hazardous due to structural analogs’ risks. Avoid dust formation and use spill kits with inert adsorbents (e.g., vermiculite) for cleanup .

Advanced Research Questions

Q. What methodologies are recommended for characterizing the structure and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy group at C5, piperidine at C2) via 1H^1H- and 13C^{13}C-NMR. Compare peaks with analogs like 5-Chloro-2-(piperidin-4-yl)pyridine .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 207.14) and detect isotopic patterns .
    • Purity Assessment : Combine HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How can researchers investigate the biological activity and target interactions of this compound in drug discovery?

  • Approach :

  • Receptor Binding Assays : Screen against GPCRs or ion channels using radioligand displacement (e.g., 3H^3H-labeled antagonists). Compare IC50 values with structurally related compounds (e.g., 5-Fluoro-2-methoxypyridin-4-amine) .
  • Enzyme Inhibition Studies : Test kinase or protease inhibition via fluorogenic substrates. Optimize assay buffers (pH 7.4, 1 mM DTT) to maintain enzyme stability .
    • Data Interpretation : Use molecular docking to model interactions between the compound’s piperidine moiety and active-site residues (e.g., hydrophobic pockets) .

Q. What strategies can be employed to resolve contradictions in biological activity data across different studies?

  • Troubleshooting :

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (e.g., 24 vs. 48 hours) to reduce discrepancies .
  • Structural Confounders : Synthesize and test analogs (e.g., replacing methoxy with ethoxy) to isolate substituent effects. Compare logP and pKa values to assess bioavailability differences .
    • Validation : Replicate studies with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How do structural modifications to the pyridine and piperidine moieties affect the compound’s physicochemical and biological properties?

  • Case Studies :

  • Methoxy Position : Moving the methoxy group from C5 to C3 (as in 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine) reduces logP by 0.5 units, altering membrane permeability .
  • Piperidine Substitution : Replacing piperidine with morpholine (as in 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride) increases water solubility but decreases CNS penetration .
    • Design Principles : Use QSAR models to predict bioactivity changes. Prioritize substitutions that balance lipophilicity (clogP 2–3) and hydrogen-bond donors (≤2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.